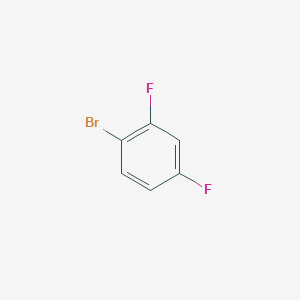

1-Brom-2,4-Difluorbenzol

Übersicht

Beschreibung

1-Bromo-2,4-difluorobenzene (1-Br-2,4-DFB) is an organobromine compound that is widely used in scientific research. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and other materials. 1-Br-2,4-DFB has a wide range of applications in the field of organic synthesis due to its unique properties, such as its high solubility in organic solvents, low toxicity, and low reactivity.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

“1-Brom-2,4-Difluorbenzol” ist ein nützliches Reagenz in der organischen Synthese . Es wird als Baustein bei der Synthese verschiedener organischer Verbindungen verwendet .

Fluorierte Bausteine

Diese Verbindung gehört zur Kategorie der fluorierten Bausteine . Diese sind wichtige Bestandteile bei der Synthese von fluorierten Verbindungen, die Anwendungen in der Pharmazie, Agrochemie und Materialwissenschaft haben .

Herstellung von chiralen Azol-Antimykotika

“this compound” wurde bei der enantiomeren Herstellung des Schlüsselintermediats von chiralen Azol-Antimykotika durch ein chemoenzymatisches Verfahren verwendet . Dies unterstreicht seine Bedeutung in der pharmazeutischen Chemie .

Herstellung von Sila-Ethoxy-Propanon

Diese Verbindung wurde bei der Herstellung von (2S)-1-(2,4-Difluorphenyl)-2-(1,1-Dimethyl-1-sila-ethoxy)-propan-1-on verwendet . Dies zeigt seine Nützlichkeit bei der Synthese von siliziumhaltigen organischen Verbindungen .

Nucleophile aromatische Substitutionsreaktionen

“this compound” unterliegt regioselektiven nucleophilen aromatischen Substitutionsreaktionen . Dies macht es zu einem wertvollen Werkzeug im Bereich der synthetischen Chemie

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

1-Bromo-2,4-difluorobenzene has been used in the preparation of (2 S )-1- (2,4-difluorophenyl)-2- (1,1-dimethyl-1-sila-ethoxy)-propan-1-one . It has also been used in the enantiomeric preparation of the key intermediate of chiral azole antifungal agents by a chemoenzymatic process . This suggests potential future applications in the synthesis of pharmaceutical compounds.

Eigenschaften

IUPAC Name |

1-bromo-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHBDQZXPCTTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188336 | |

| Record name | 1-Bromo-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Bromo-2,4-difluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

348-57-2 | |

| Record name | 1-Bromo-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the use of 1-Bromo-2,4-difluorobenzene in organic synthesis?

A1: 1-Bromo-2,4-difluorobenzene serves as a valuable building block in organic synthesis. One notable application involves its conversion to Grignard reagents. [] These reagents can then react with diethyl carbonate, ultimately leading to the formation of magnesium tris(difluorophenyl)methanol. [] Further reaction with methacryloyl chloride yields tris(difluorophenyl)methyl methacrylates. [] This "one-pot" synthesis method showcases the versatility of 1-Bromo-2,4-difluorobenzene in constructing complex molecules.

Q2: Are there any analytical techniques used to characterize and quantify 1-Bromo-2,4-difluorobenzene?

A2: Gas Chromatography-Mass Spectrometry (GC/MS) proves highly effective in analyzing the composition and structure of products resulting from the bromination of meta-difluorobenzene. [] This technique allows for identifying 1-Bromo-2,4-difluorobenzene and its potential byproducts, offering valuable insights into the reaction selectivity and the impact of varying reaction conditions on the product distribution. []

Q3: Has 1-Bromo-2,4-difluorobenzene been investigated for any physical properties?

A3: Yes, dielectric relaxation studies have been conducted on 1-Bromo-2,4-difluorobenzene in benzene solution. [] This type of study investigates the rotational dynamics and dipole moment of molecules, offering insights into their interactions with electromagnetic fields.

Q4: What are the environmental considerations regarding 1-Bromo-2,4-difluorobenzene?

A4: While the provided research papers do not directly address environmental impact, it's crucial to acknowledge that halogenated organic compounds, including brominated derivatives, can potentially pose environmental risks. [] Responsible waste management and exploration of alternative synthetic routes with reduced environmental footprints are crucial aspects to consider.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)

![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)